molecular formula C26H18Br2Cl2N2Ni B6298016 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide CAS No. 616895-48-8

1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide

Cat. No.: B6298016
CAS No.: 616895-48-8
M. Wt: 647.8 g/mol
InChI Key: YRFMEDKQIGSFCM-UHFFFAOYSA-L
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Description

1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide is a complex organometallic compound. It is known for its unique structural properties and potential applications in various fields of scientific research. The compound features a nickel(II) center coordinated with two bromide ions and a ligand framework consisting of diphenyl and N-2-chlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide typically involves the reaction of nickel(II) chloride hexahydrate with a mixture of diphenyl and N-2-chlorophenyl imino groups. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or other lower oxidation states.

    Substitution: Ligand substitution reactions can occur, where the bromide ions or the imino groups are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(0) species. Substitution reactions result in new nickel complexes with different ligand environments.

Scientific Research Applications

1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in cross-coupling and polymerization processes.

    Biology: The compound’s potential biological activity is being explored, including its interactions with biomolecules and potential therapeutic applications.

    Medicine: Research is ongoing to investigate its use in medicinal chemistry, particularly in the development of new drugs and diagnostic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide exerts its effects involves the coordination of the nickel(II) center with various ligands. This coordination can influence the electronic properties of the nickel center, making it an effective catalyst or reactive intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide is unique due to its specific ligand framework and the presence of a nickel(II) center. This combination imparts distinct electronic and catalytic properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N,N'-bis(2-chlorophenyl)-1,2-diphenylethane-1,2-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18Cl2N2.2BrH.Ni/c27-21-15-7-9-17-23(21)29-25(19-11-3-1-4-12-19)26(20-13-5-2-6-14-20)30-24-18-10-8-16-22(24)28;;;/h1-18H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFMEDKQIGSFCM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2Cl)C(=NC3=CC=CC=C3Cl)C4=CC=CC=C4.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18Br2Cl2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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